N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179454-25-1
Cat. No.: VC6659008
Molecular Formula: C21H25ClN6O
Molecular Weight: 412.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179454-25-1 |
|---|---|
| Molecular Formula | C21H25ClN6O |
| Molecular Weight | 412.92 |
| IUPAC Name | 2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C21H24N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,24,25,26);1H |
| Standard InChI Key | JKJIOZFZRVJDSR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl |
Introduction
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. Triazines are renowned for their diverse applications in fields such as agriculture, medicine, and materials science. This particular compound is characterized by a triazine ring substituted with phenyl and morpholino groups, contributing to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. A common method includes the reaction of 3,5-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine and phenylamine under controlled conditions to yield the final product. Solvents such as dichloromethane or acetonitrile and catalysts like triethylamine are often used to facilitate the process.
Biological Activities and Applications
This compound has shown potential in medicinal chemistry, particularly in anticancer and anti-inflammatory research. It can inhibit pathways related to DNA topoisomerase IIα and carbonic anhydrases, crucial in cancer cell proliferation. Additionally, it modulates inflammatory responses by inhibiting specific signaling pathways associated with cytokine production and immune cell activation.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits DNA topoisomerase IIα and carbonic anhydrases, reducing cancer cell viability |
| Anti-inflammatory Effects | Modulates inflammatory responses by inhibiting cytokine production and immune cell activation |
| Enzyme Inhibition | Acts as an inhibitor for enzymes linked to cancer progression and inflammation |
Research Findings
In vitro studies have demonstrated significant reductions in cell viability across various cancer cell lines. Animal model studies indicated that administration of the compound leads to tumor regression in xenograft models when used in combination with other chemotherapeutics. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
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